5,6-Diaminopyrimidine-4-carboxamide
Description
Properties
Molecular Formula |
C5H7N5O |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
5,6-diaminopyrimidine-4-carboxamide |
InChI |
InChI=1S/C5H7N5O/c6-2-3(5(8)11)9-1-10-4(2)7/h1H,6H2,(H2,8,11)(H2,7,9,10) |
InChI Key |
AOVJXSNODSKXRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C(=N1)N)N)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diaminopyrimidine-4-carboxamide typically involves the reaction of 2,4-diaminopyrimidine with a suitable carboxylating agent. One common method includes the use of carbon dioxide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired carboxamide product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5,6-Diaminopyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can have enhanced biological activity and improved pharmacokinetic properties .
Scientific Research Applications
5,6-Diaminopyrimidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its role in enzyme inhibition and protein interactions.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5,6-Diaminopyrimidine-4-carboxamide involves the inhibition of HPK1, a serine/threonine kinase that negatively regulates T cell receptor signaling. By inhibiting HPK1, the compound enhances T cell activation and cytokine production, leading to improved immune response against cancer cells .
Comparison with Similar Compounds
Key Observations :
- Stability : The dihydroxy analogue requires stringent storage conditions (2–8°C), suggesting sensitivity to moisture or thermal degradation .
Comparison with Pyrazole Carboximidamide Derivatives
lists 11 pyrazole-carboximidamide derivatives with varying aryl substituents (e.g., methoxy, chloro, bromo) . While these compounds share a carboximidamide (-C(=NH)NH₂) group with the target pyrimidine carboxamide, critical differences include:
- Heterocyclic Core : Pyrimidines (six-membered ring, two nitrogens) vs. pyrazoles (five-membered ring, two adjacent nitrogens).
- Reactivity : Pyrimidines are more electron-deficient, favoring electrophilic substitution, whereas pyrazoles exhibit aromatic stability through conjugation.
- Biological Activity : Pyrazole-carboximidamides in are likely investigated for antimicrobial or anti-inflammatory properties due to their substituent diversity , whereas pyrimidine carboxamides are often explored for kinase inhibition or antiviral effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
